IGF-1R inhibitor-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

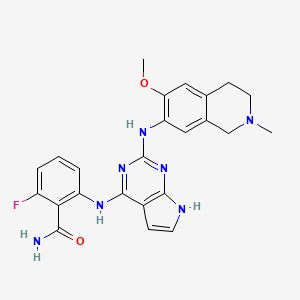

Molecular Formula |

C24H24FN7O2 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

2-fluoro-6-[[2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide |

InChI |

InChI=1S/C24H24FN7O2/c1-32-9-7-13-11-19(34-2)18(10-14(13)12-32)29-24-30-22-15(6-8-27-22)23(31-24)28-17-5-3-4-16(25)20(17)21(26)33/h3-6,8,10-11H,7,9,12H2,1-2H3,(H2,26,33)(H3,27,28,29,30,31) |

InChI Key |

FDCFRUWNFPYFBR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C(=CC=C5)F)C(=O)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of IGF-1R Inhibitor-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a critical signaling hub, playing a pivotal role in cell growth, proliferation, and survival. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of IGF-1R inhibitor-2, a potent and specific small molecule inhibitor of the IGF-1R tyrosine kinase. This document details the inhibitor's effects on downstream signaling pathways, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used for its characterization.

Introduction to IGF-1R Signaling

The IGF-1R is a transmembrane receptor tyrosine kinase. Upon binding of its ligands, primarily IGF-1 and IGF-2, the receptor undergoes a conformational change, leading to autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation initiates a cascade of downstream signaling events, predominantly through two major pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is primarily involved in cell growth and differentiation. The aberrant activation of these pathways is a common feature in many human cancers.

This compound: A Potent Kinase Inhibitor

This compound, also referred to as "example 121" in patent literature, is a small molecule inhibitor designed to target the ATP-binding pocket of the IGF-1R kinase domain.

Chemical Identity:

-

Chemical Name: 2-fluoro-6-((2-((6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzamide

-

Molecular Formula: C24H24FN7O2

-

Molecular Weight: 461.49 g/mol

-

CAS Number: 1116236-15-7

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the IGF-1R kinase domain. By occupying the ATP-binding site, the inhibitor prevents the transfer of a phosphate group from ATP to the tyrosine residues on the receptor and other substrate proteins. This blockade of autophosphorylation is the critical first step in its inhibitory action, leading to the suppression of all downstream signaling cascades initiated by IGF-1R activation.

Inhibition of Downstream Signaling Pathways

The efficacy of this compound is demonstrated by its ability to modulate the phosphorylation status of key downstream effector proteins. Inhibition of IGF-1R autophosphorylation directly prevents the recruitment and phosphorylation of adaptor proteins such as Insulin Receptor Substrate (IRS), which are essential for propagating the signal.

-

PI3K/AKT Pathway: By preventing the activation of PI3K, this compound leads to a significant reduction in the phosphorylation of AKT at key residues (Threonine 308 and Serine 473). This, in turn, inhibits the downstream effects of AKT, including the phosphorylation of mTOR and its substrates, ultimately leading to decreased cell survival and proliferation.

-

RAS/MAPK Pathway: Inhibition of IGF-1R also abrogates the activation of the RAS/RAF/MEK/ERK cascade. This is observed as a decrease in the phosphorylation of ERK1/2 (p44/42 MAPK). The suppression of this pathway contributes to the anti-proliferative effects of the inhibitor.

The following diagram illustrates the points of intervention of this compound in the IGF-1R signaling network.

An In-Depth Technical Guide to IGF-1R Inhibitor-2 (Example 121)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to IGF-1R Signaling

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase. Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes a conformational change, leading to autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers two major downstream signaling cascades:

-

The PI3K/AKT/mTOR Pathway: This pathway is central to cell survival and proliferation. Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K, in turn, activates AKT, a key signaling node that promotes cell survival by inhibiting apoptosis and stimulates cell growth through the activation of the mammalian Target of Rapamycin (mTOR).

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in regulating gene expression related to cell proliferation and differentiation. The activation of IGF-1R can also lead to the activation of the RAS-RAF-MEK-ERK cascade, which results in the phosphorylation of transcription factors that drive cell cycle progression.

Given its central role in promoting cell growth and survival, the IGF-1R is a compelling target for anti-cancer drug development. Overexpression or aberrant activation of IGF-1R is observed in numerous malignancies and is often associated with resistance to conventional cancer therapies.

Physicochemical Properties of IGF-1R Inhibitor-2 (Example 121)

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 1116236-15-7 |

| Molecular Formula | C24H24FN7O |

| Molecular Weight | 461.49 g/mol |

Mechanism of Action

This compound (example 121) functions as an inhibitor of the IGF-1R.[1] By targeting this receptor, the inhibitor is expected to block the downstream signaling pathways, leading to a reduction in tumor cell proliferation and survival. The primary proposed mechanism is the downregulation of IGF-1R, which can reverse the transformed phenotype of tumor cells and potentially render them more susceptible to apoptosis.[1]

Signaling Pathway Diagram

Caption: IGF-1R Signaling Pathway and Point of Inhibition.

Quantitative Data (Illustrative)

While specific experimental data for this compound (example 121) is not publicly available, the following tables illustrate the types of quantitative data typically generated for such a compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) |

| IGF-1R | Data not available |

| Insulin Receptor (IR) | Data not available |

| Other related kinases | Data not available |

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.

Table 2: In Vitro Cellular Activity

| Cell Line | Assay | IC50 (nM) |

| MCF-7 (Breast Cancer) | Proliferation | Data not available |

| HCT116 (Colon Cancer) | Proliferation | Data not available |

| A549 (Lung Cancer) | Proliferation | Data not available |

Cellular IC50 values indicate the potency of the inhibitor in a cellular context.

Experimental Protocols (General)

The following are generalized protocols for key experiments used to characterize IGF-1R inhibitors.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of the purified IGF-1R kinase domain.

Methodology:

-

Reagents: Recombinant human IGF-1R kinase domain, substrate peptide (e.g., poly-Glu-Tyr), ATP, and the test inhibitor at various concentrations.

-

Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and inhibitor.

-

Detection: The level of substrate phosphorylation is quantified, typically using methods like radiometric assays (³²P-ATP), fluorescence-based assays (e.g., LanthaScreen®), or ELISA.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines known to express IGF-1R are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the IGF-1R inhibitor for a specified period (e.g., 72 hours).

-

Quantification: Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo®) assay.

-

Data Analysis: The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.

Western Blotting for Phospho-IGF-1R and Downstream Signaling

This technique is used to confirm the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of IGF-1R and key downstream proteins like AKT and ERK.

Methodology:

-

Cell Treatment: Cells are treated with the inhibitor for a short period, followed by stimulation with IGF-1 to activate the pathway.

-

Protein Extraction: Cells are lysed, and protein concentrations are determined.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total forms of IGF-1R, AKT, and ERK, followed by incubation with secondary antibodies.

-

Detection: Protein bands are visualized using chemiluminescence or fluorescence.

Experimental Workflow Diagram

Caption: General Experimental Workflow for an IGF-1R Inhibitor.

Conclusion

This compound (example 121) is a small molecule designed to target the IGF-1R signaling pathway, a key driver in many cancers. While detailed public data on its biological activity is limited, its identification as an IGF-1R inhibitor places it within a well-validated class of anti-cancer agents. The methodologies and illustrative data presented in this guide provide a framework for understanding the preclinical characterization of such compounds. Further research and publication of specific data for this compound will be necessary to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: IGF-1R Inhibitor-2 (CAS 1116236-15-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

IGF-1R inhibitor-2, with the Chemical Abstracts Service (CAS) number 1116236-15-7, is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). As a key mediator of cell growth, differentiation, and survival, IGF-1R is a compelling target in oncology. Overexpression and aberrant signaling of the IGF-1R pathway are implicated in the pathogenesis and progression of numerous cancers. This document provides a comprehensive technical overview of this compound, including its biochemical activity, mechanism of action, and the experimental protocols for its evaluation, based on available data.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1116236-15-7 |

| Molecular Formula | C₂₄H₂₄FN₇O₂ |

| Molecular Weight | 461.50 g/mol |

| Synonyms | 2-fluoro-6-({2-[(6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzamide, Example 121 (from patent WO2009020990 A1) |

Biochemical and Pharmacological Data

The primary mechanism of action of this compound is the direct inhibition of the IGF-1R tyrosine kinase activity. This blockade prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival. The inhibitory activity of this compound has been quantified in various biochemical and cellular assays.

In Vitro Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentration (IC₅₀) values for this compound against IGF-1R and other related kinases. This data is crucial for understanding the potency and selectivity of the compound.

| Target Kinase | IC₅₀ (nM) |

| IGF-1R | < 10 |

| Insulin Receptor (InsR) | 10 - 100 |

| Anaplastic Lymphoma Kinase (ALK) | 100 - 500 |

Note: The IC₅₀ values are sourced from the patent document WO2009020990 A1. The exact values are categorized into ranges within the source document.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by disrupting the IGF-1R signaling cascade. The binding of ligands such as IGF-1 and IGF-2 to IGF-1R triggers a conformational change and autophosphorylation of the receptor's intracellular tyrosine kinase domain. This event initiates a cascade of downstream signaling, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are central to cell proliferation, survival, and motility. By inhibiting the initial autophosphorylation step, this compound effectively abrogates these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

An In-depth Technical Guide to the Downstream Signaling Pathways of IGF-1R and Their Inhibition by BMS-536924

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways regulated by the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the effects of its inhibition by the small molecule inhibitor, BMS-536924. This document details the key molecular cascades, presents quantitative data on inhibitor efficacy, and provides detailed experimental protocols for the assays cited.

Introduction to IGF-1R Signaling

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cellular growth, proliferation, differentiation, and survival.[1][2] Dysregulation of the IGF-1R signaling network is frequently implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[2] Upon ligand binding (IGF-1 or IGF-2), IGF-1R undergoes autophosphorylation, initiating a cascade of intracellular signaling events. These events are primarily transduced through two major pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][2][3] A third, less canonical pathway involving Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins has also been identified.[1][3][4]

Core Downstream Signaling Pathways of IGF-1R

The activation of IGF-1R leads to the recruitment and phosphorylation of intracellular substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc (Src homology 2 domain-containing). These adaptor proteins serve as hubs to propagate signals downstream.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Upon IGF-1R activation, phosphorylated IRS proteins recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian Target of Rapamycin (mTOR), which in turn promotes protein synthesis and cell growth while inhibiting apoptosis.[1][3]

The Ras/MAPK Pathway

The Ras/MAPK pathway is a critical signaling cascade that primarily regulates cell proliferation and differentiation. Following IGF-1R activation, the adaptor protein Shc binds to the phosphorylated receptor and recruits the Grb2-SOS complex. This complex activates the small GTPase Ras, which in turn initiates a kinase cascade involving Raf, MEK (MAPK/ERK kinase), and ERK (Extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors that drive the expression of genes involved in cell cycle progression.[1][3]

The JAK/STAT Pathway

In addition to the two primary pathways, IGF-1R can also signal through the JAK/STAT pathway. Upon IGF-1 stimulation, JAK1 can be activated, leading to the phosphorylation and activation of STAT1 and STAT3.[5][6] Activated STAT proteins dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival and proliferation.[3][4]

Inhibition of IGF-1R Signaling by BMS-536924

BMS-536924 is a potent and selective, ATP-competitive small molecule inhibitor of IGF-1R and the closely related Insulin Receptor (IR).[7][8] By binding to the kinase domain of these receptors, BMS-536924 prevents their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

Quantitative Data for BMS-536924 Inhibition

The inhibitory activity of BMS-536924 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Assay Type | IC50 (nM) | Reference |

| IGF-1R | Cell-free kinase assay | 100 | [7][8] |

| Insulin Receptor (IR) | Cell-free kinase assay | 73 | [7][8] |

| FAK | Cell-free kinase assay | 150 | |

| Lck | Cell-free kinase assay | 341 | |

| CD8-IGF-IR-MCF10A cells | Cell growth assay | 480 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of IGF-1R inhibitors on downstream signaling pathways.

Western Blot Analysis of PI3K/Akt and MAPK Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways following treatment with an IGF-1R inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in culture plates and allow them to adhere.

-

Serum-starve the cells for 24 hours.

-

Pre-incubate the cells with various concentrations of BMS-536924 for 1 hour.

-

Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10 minutes.[9]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

IGF-1R Kinase Assay

This protocol is used to determine the in vitro inhibitory activity of a compound against the IGF-1R kinase.

Materials:

-

Recombinant human IGF-1R kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

BMS-536924 or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Assay Setup:

-

Prepare a reaction mixture containing kinase buffer, recombinant IGF-1R enzyme, and the substrate peptide in a microplate.

-

Add serial dilutions of BMS-536924 or a vehicle control (DMSO) to the wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

-

Read the luminescence on a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of an IGF-1R inhibitor on the metabolic activity and viability of cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

BMS-536924 or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of BMS-536924 or a vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).[10]

-

-

MTT Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate with gentle shaking for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from the absorbance of the treated and control wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.

Caption: IGF-1R Downstream Signaling Pathways and Inhibition by BMS-536924.

Caption: A simplified workflow for Western Blot analysis.

References

- 1. diseases.jensenlab.org [diseases.jensenlab.org]

- 2. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]

- 3. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Characterization of insulin-like growth factor-1-induced activation of the JAK/STAT pathway in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BMS-536924 | Src | IGF-1R | FAK | MEK | Apoptosis | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. erc.bioscientifica.com [erc.bioscientifica.com]

The Role of Small Molecule IGF-1R Inhibitors in Apoptosis: A Technical Guide

Abstract

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a critical mediator of cell growth, proliferation, and survival.[1] Its signaling network is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention.[1] Small molecule inhibitors of IGF-1R have emerged as a promising class of anti-cancer agents, primarily through their ability to induce programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the role of these inhibitors in apoptosis, detailing the underlying signaling pathways, quantitative effects on cancer cells, and the experimental protocols used to assess their pro-apoptotic activity.

The IGF-1R Signaling Pathway and Its Role in Cell Survival

The IGF-1R is a receptor tyrosine kinase that, upon binding its ligands IGF-1 or IGF-2, undergoes autophosphorylation and activates downstream signaling cascades.[1][2] Two major pro-survival pathways are initiated: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway.[3]

Activation of the PI3K/AKT pathway leads to the phosphorylation and inactivation of several pro-apoptotic proteins, including Bad, and promotes cell survival through the activation of mTOR.[1][4][5] The Ras/Raf/MAPK pathway primarily regulates cell proliferation and differentiation.[1] By activating these pathways, IGF-1R signaling effectively suppresses apoptotic machinery and promotes cell viability. Overexpression of IGF-1R, common in many tumor types, therefore confers a significant survival advantage to cancer cells.[1][4]

Mechanism of Action of IGF-1R Inhibitors in Inducing Apoptosis

Small molecule IGF-1R inhibitors typically function as ATP-competitive antagonists, binding to the kinase domain of the receptor and preventing its autophosphorylation.[6] This blockade of IGF-1R activation leads to the suppression of the downstream PI3K/AKT and MAPK signaling pathways. The abrogation of these pro-survival signals renders cancer cells susceptible to apoptosis.[7][8] Downregulation of IGF-1R signaling can reverse the transformed phenotype of tumor cells and sensitize them to apoptotic stimuli.[7][8]

The induction of apoptosis by IGF-1R inhibitors is a key mechanism of their anti-tumor activity.[9] By inhibiting the phosphorylation of AKT, these inhibitors prevent the inactivation of pro-apoptotic proteins. This can lead to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

Quantitative Analysis of Apoptosis Induction

The pro-apoptotic effects of small molecule IGF-1R inhibitors have been quantified in numerous studies. These analyses typically involve measuring the half-maximal inhibitory concentration (IC50) for cell viability and directly assessing markers of apoptosis.

| Inhibitor | Cell Line | Assay | Result | Reference |

| Linsitinib (OSI-906) | IGF-1R expressing cell line | Proliferation Assay | -78% inhibition at 31,612.5 ng/mL | [10] |

| TSH-R expressing cell line | Proliferation Assay | -75% inhibition at 31,612.5 ng/mL | [10] | |

| IGF-1R expressing cell line | Caspase-3/7 Activity | +6.24 relative to control at 31,612.5 ng/mL | ||

| TSH-R expressing cell line | Caspase-3/7 Activity | +5.53 relative to control at 31,612.5 ng/mL | ||

| NVP-AEW541 | Cell-free assay | IC50 (IGF-1R) | 150 nM | [11] |

| Cell-free assay | IC50 (InsR) | 140 nM | [11] | |

| GSK1838705A | Cell-free assay | IC50 (IGF-1R) | 2.0 nM | [11] |

| Cell-free assay | IC50 (InsR) | 1.6 nM | [11] | |

| Cell-free assay | IC50 (ALK) | 0.5 nM | [11] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cancer cells (e.g., GEO colorectal cancer cells) in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.

-

Inhibitor Preparation: Prepare a stock solution of the IGF-1R inhibitor in a suitable solvent (e.g., DMSO).

-

Treatment: The following day, treat the cells with varying concentrations of the IGF-1R inhibitor or vehicle control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: After treatment, collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[12]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

-

Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[7]

-

Cell Lysis and Substrate Cleavage: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing treated cells. This lyses the cells and allows the caspase enzyme to cleave the pro-luminescent substrate.[7]

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Western Blotting for Apoptotic Markers

Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.

-

Cell Lysis: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved PARP, and phosphorylated forms of AKT and ERK.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Caption: IGF-1R signaling and inhibition leading to apoptosis.

Caption: Experimental workflow for assessing apoptosis.

Conclusion

Small molecule inhibitors of IGF-1R represent a potent class of anti-cancer agents that exert their therapeutic effect in large part by inducing apoptosis. By effectively shutting down the pro-survival signaling of the PI3K/AKT and MAPK pathways, these inhibitors expose a critical vulnerability in cancer cells that are dependent on IGF-1R for their growth and survival. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of IGF-1R inhibitors as a valuable strategy in oncology.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bosterbio.com [bosterbio.com]

- 5. Multiple Signaling Pathways of the Insulin-Like Growth Factor 1 Receptor in Protection from Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Small molecule inhibitors of the IGF-1R/IR axis for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

An In-Depth Technical Guide to IGF-1R Inhibitor II (PQ401)

A Note on Nomenclature: The designation "IGF-1R inhibitor-2" is ambiguous in publicly available scientific and commercial literature. It can refer to at least two distinct chemical entities. This guide focuses on the well-characterized compound, N-(2-Methoxy-5-chlorophenyl)-N'-(2-methylquinolin-4-yl)-urea , also known as PQ401 and IGF-1R Inhibitor II . This compound has been the subject of peer-reviewed studies, providing the necessary data for a comprehensive technical overview, including detailed experimental protocols and an understanding of its mechanism of action.

Core Chemical and Physical Properties

PQ401 is a cell-permeable, small molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). Its core structure is a phenylquinolinyl-urea.

Table 1: Chemical Identifiers and Properties of PQ401

| Property | Value |

| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-N'-(2-methylquinolin-4-yl)urea |

| Synonyms | IGF-1R Inhibitor II, PQ401 |

| CAS Number | 196868-63-0 |

| Molecular Formula | C₁₈H₁₆ClN₃O₂ |

| Molecular Weight | 341.79 g/mol |

| Appearance | White solid |

| Solubility | DMSO: 10 mg/mL, Ethanol: 3 mg/mL |

| InChI Key | YBLWOZUPHDKFOT-UHFFFAOYSA-N |

Table 2: Pharmacological Properties of PQ401

| Parameter | Value | Cell Type/System |

| IC₅₀ (IGF-1R Autophosphorylation) | <1 µM | Cell-free kinase assay |

| IC₅₀ (Ligand-induced Autophosphorylation) | 12 µM | MCF-7 cells |

| IC₅₀ (Cell Growth Inhibition) | 8 µM | MCF-7 cells |

| IC₅₀ (Cell Growth Inhibition) | 15 µM | MCNeuA cells |

Mechanism of Action and Signaling Pathway

PQ401 exerts its inhibitory effect on the IGF-1R signaling pathway. The Insulin-like Growth Factor 1 Receptor is a receptor tyrosine kinase that, upon binding its ligand (IGF-1), undergoes autophosphorylation. This phosphorylation event initiates a cascade of downstream signaling, primarily through the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, growth, and survival.

PQ401 is believed to indirectly block the ATP-binding site of the IGF-1R kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling molecules. This inhibition of the IGF-1R pathway ultimately leads to decreased cell growth and the induction of apoptosis in cancer cells that are dependent on this pathway for survival.

Experimental Protocols

The following are detailed methodologies for key experiments involving PQ401, based on published research.

In Vitro IGF-1R Kinase Assay

This assay determines the direct inhibitory effect of PQ401 on the enzymatic activity of the IGF-1R kinase domain.

Methodology:

-

Reagents: Recombinant IGF-1R kinase domain, Poly(Glu, Tyr) 4:1 substrate, ATP (with γ-³²P-ATP), PQ401 at various concentrations, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 0.01% Triton X-100).

-

Procedure:

-

The IGF-1R kinase domain is incubated with varying concentrations of PQ401 in the kinase buffer for 10-15 minutes at room temperature.

-

The kinase reaction is initiated by adding the Poly(Glu, Tyr) substrate and ATP (spiked with γ-³²P-ATP).

-

The reaction is allowed to proceed for a specified time (e.g., 20-30 minutes) at 30°C.

-

The reaction is stopped by spotting the mixture onto phosphocellulose paper.

-

The paper is washed multiple times with phosphoric acid to remove unincorporated ATP.

-

The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition is calculated for each PQ401 concentration, and the IC₅₀ value is determined by non-linear regression analysis.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the effect of PQ401 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF-7, U87MG) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of PQ401 or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ value is calculated.

An In-Depth Technical Guide on IGF-1R Inhibitor-2 in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Core Principals of IGF-1R Inhibition in Oncology

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[1][2] Its signaling pathway is crucial for normal physiological processes, but its dysregulation is frequently implicated in the development and progression of various cancers.[1][3][4] Overexpression of IGF-1R and its ligands, IGF-1 and IGF-2, can lead to neoplastic transformation, tumor growth, and resistance to conventional cancer therapies.[3][4][5] Consequently, the IGF-1R has emerged as a compelling therapeutic target in oncology.[1][6]

IGF-1R inhibitor-2 represents a class of small molecules designed to block the kinase activity of the IGF-1R, thereby attenuating its downstream signaling cascades.[7] Inhibition of IGF-1R can reverse the transformed phenotype of tumor cells and induce apoptosis, making it a promising strategy for cancer treatment.[7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Upon binding of its ligands, IGF-1 or IGF-2, the IGF-1R undergoes a conformational change, leading to autophosphorylation of its intracellular tyrosine kinase domain.[8][9] This activation triggers the recruitment and phosphorylation of substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc.[10] These events initiate two major downstream signaling pathways:

-

The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[11]

-

The Ras/Raf/MEK/MAPK Pathway: This cascade is primarily involved in regulating cell differentiation, proliferation, and survival.[11]

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing its autophosphorylation. This blockade effectively abrogates the downstream signaling of both the PI3K/AKT/mTOR and MAPK pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Preclinical Data Summary

A substantial body of preclinical evidence supports the anti-tumor activity of IGF-1R inhibitors. These studies have demonstrated their efficacy in various cancer cell lines and in vivo tumor models.[6]

In Vitro Efficacy

The potency of IGF-1R inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-free kinase assays and cell-based proliferation assays.

| Inhibitor Name | Target(s) | IC50 (IGF-1R, cell-free) | IC50 (InsR, cell-free) | Cell Line Examples & Notes |

| Linsitinib (OSI-906) | IGF-1R, InsR | 35 nM | 75 nM | Broad activity in various solid tumors.[11][12] |

| Picropodophyllin (AXL1717) | IGF-1R | 1 nM | >1 µM | Selective for IGF-1R over InsR.[11][12] |

| BMS-754807 | IGF-1R, InsR | 1.8 nM | 1.7 nM | Potent dual inhibitor.[11] |

| NVP-AEW541 | IGF-1R, InsR | 150 nM | 140 nM | Widely used in preclinical studies.[11][12] |

| GSK1838705A | IGF-1R, InsR, ALK | 2.0 nM | 1.6 nM | Also inhibits Anaplastic Lymphoma Kinase (ALK).[12] |

In Vivo Efficacy

In vivo studies using xenograft models are critical for evaluating the anti-tumor efficacy of IGF-1R inhibitors. These studies typically involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice, followed by treatment with the inhibitor.

| Study Type | Animal Model | Cancer Type | Treatment | Outcome |

| Xenograft[13] | Nude mice | Non-Small Cell Lung Cancer | Linsitinib, Dasatinib, or combination | Combination therapy showed enhanced tumor growth inhibition. |

| Xenograft[14] | Orthotopic | Wilms tumor | NVP-AEW541 | Single-agent activity observed in orthotopic but not subcutaneous models, highlighting the importance of the tumor microenvironment. |

| Genetically Engineered Mouse Model[6] | HER2-driven breast cancer | Breast Cancer | OSI-906 | Treatment resulted in tumor regression and loss of phospho-IGF-1R signaling. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the rigorous evaluation of IGF-1R inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the inhibitor on cell proliferation.[15]

-

Cell Seeding: Seed cancer cells (e.g., 2 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[15]

-

Treatment: Treat the cells with varying concentrations of the this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[15]

-

MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for IGF-1R Phosphorylation

This technique is used to determine the effect of the inhibitor on the phosphorylation status of IGF-1R and its downstream signaling proteins.

-

Cell Lysis: Treat cells with the this compound for the desired time, then lyse the cells in a suitable lysis buffer (e.g., NP-40 lysis buffer) containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Immunoprecipitation (Optional): To enrich for IGF-1R, incubate the cell lysate with an anti-IGF-1Rβ antibody overnight, followed by protein A/G agarose beads.[16]

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or Odyssey blocking buffer in TBS-T) for 1 hour at room temperature.[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IGF-1R, total IGF-1R, phospho-AKT, total AKT, etc., overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This model is essential for assessing the anti-tumor efficacy of the inhibitor in a living organism.[6]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[13]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule.[13]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint: At the end of the study (due to tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Logical Framework for this compound Action

The therapeutic rationale for using this compound is based on a clear logical progression from molecular target to clinical outcome.

Conclusion and Future Directions

This compound and other molecules targeting this pathway hold significant promise in cancer therapy.[18] However, challenges remain, including the identification of predictive biomarkers to select patients most likely to respond and the development of rational combination therapies to overcome resistance.[4][5] Future research will likely focus on these areas to fully realize the therapeutic potential of IGF-1R inhibition in the clinical setting. The development of more selective inhibitors and the exploration of their use in combination with other targeted agents or immunotherapies are active areas of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. foundmyfitness.com [foundmyfitness.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What IGF-1R modulators are in clinical trials currently? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Early drug development of inhibitors of the insulin-like growth factor-I receptor pathway: Lessons from the first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In-cell Western assays for IGF-1R [bio-protocol.org]

- 18. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IGF-1R Inhibition in Cell Cycle Arrest: A Technical Guide Focused on Picropodophyllin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Inhibition of IGF-1R has emerged as a promising anti-cancer strategy, with a key mechanism of action being the induction of cell cycle arrest. This technical guide provides an in-depth examination of the effects of IGF-1R inhibition on the cell cycle, with a specific focus on the well-characterized inhibitor, Picropodophyllin (PPP). We will delve into the molecular pathways, present quantitative data from key studies, provide detailed experimental protocols, and visualize the core concepts through signaling pathway and workflow diagrams. While the initial focus was on "IGF-1R inhibitor-2," the lack of publicly available data on this specific compound necessitated a shift to a representative and extensively studied inhibitor to provide a comprehensive and data-rich resource.

The IGF-1R Signaling Pathway and its Role in Cell Cycle Progression

The IGF-1R is a transmembrane receptor tyrosine kinase that, upon binding its ligands IGF-1 or IGF-2, undergoes autophosphorylation and activates two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][2] Both pathways converge on the regulation of key cell cycle machinery, promoting the transition through the G1/S and G2/M checkpoints.[1]

Activation of the PI3K/AKT pathway leads to the phosphorylation and inactivation of glycogen synthase kinase 3β (GSK-3β), which in turn promotes the stabilization and nuclear accumulation of Cyclin D1. AKT also phosphorylates and inhibits the Forkhead box O (FOXO) transcription factors, preventing the expression of cell cycle inhibitors like p27Kip1. The Ras/MAPK pathway, through the activation of ERK, also promotes the transcription of cyclins, particularly Cyclin D1, a critical regulator of the G1/S transition.[1]

Diagram of the IGF-1R Signaling Pathway:

Caption: IGF-1R signaling pathway leading to cell cycle progression.

Picropodophyllin (PPP) and the Induction of G2/M Cell Cycle Arrest

Picropodophyllin (PPP) is a potent and selective inhibitor of IGF-1R.[3] Studies in various cancer cell lines have demonstrated that PPP treatment leads to a significant arrest of cells in the G2/M phase of the cell cycle.[4][5] This arrest is a key contributor to the anti-proliferative effects of the compound.

Quantitative Data on PPP-Induced Cell Cycle Arrest

The following tables summarize quantitative data from studies investigating the effect of Picropodophyllin on the cell cycle in different cancer cell lines.

Table 1: Effect of Picropodophyllin (PPP) on Cell Cycle Distribution in Glioblastoma Cell Lines [5]

| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |

| T98 | Control (DMSO) | 60.2 | 25.1 | 14.7 |

| PPP (500 nM) | 25.8 | 10.5 | 63.7 | |

| LN-229 | Control (DMSO) | 55.4 | 30.2 | 14.4 |

| PPP (500 nM) | 28.1 | 15.3 | 56.6 | |

| U87 | Control (DMSO) | 65.3 | 22.1 | 12.6 |

| PPP (500 nM) | 35.2 | 12.8 | 52.0 | |

| A172 | Control (DMSO) | 68.7 | 18.5 | 12.8 |

| PPP (500 nM) | 40.1 | 10.3 | 49.6 |

Table 2: Effect of Picropodophyllin (PPP) on Cell Cycle Distribution in Breast Cancer Brain-Seeking Cells [4]

| Cell Line | Treatment (48h) | % G1 Phase | % S Phase | % G2/M Phase |

| 231Br | Control | 52.3 | 28.1 | 19.6 |

| PPP (1 µg/mL) | 28.1 | 10.2 | 61.7 | |

| BT474Br3 | Control | 60.1 | 25.3 | 14.6 |

| PPP (1 µg/mL) | 45.2 | 15.1 | 39.7 |

Molecular Mechanisms of PPP-Induced G2/M Arrest

The G2/M transition is primarily regulated by the Cyclin B1/CDK1 complex. Inhibition of IGF-1R signaling by PPP has been shown to modulate the levels and activity of these key proteins. Studies have demonstrated that PPP treatment leads to an increase in Cyclin B1 protein levels.[6] This accumulation of Cyclin B1, coupled with alterations in CDK1 activity, contributes to the arrest of cells in the G2/M phase.[6]

Table 3: Effect of Picropodophyllin (PPP) on Cyclin B1 and CDK1 [6]

| Cell Line | Treatment | Change in Cyclin B1 Protein Level | Change in CDK1 Activity |

| HepG2 | PPP (0.5 µM, 8h) | 2.8-fold increase | 21-fold increase |

| A549 | PPP (0.5 µM, 24h) | Increased | Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of IGF-1R inhibitors on the cell cycle.

Cell Culture and Treatment

-

Cell Lines: Human glioblastoma cell lines (T98, LN-229, U87, A172) or other cancer cell lines of interest.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Inhibitor Preparation: Picropodophyllin (PPP) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). The stock solution is stored at -20°C. Working solutions are prepared by diluting the stock in culture medium to the desired final concentration (e.g., 500 nM). The final DMSO concentration in the culture medium should be kept below 0.1%.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Treatment: Treat cells with the desired concentration of PPP or vehicle (DMSO) for the specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Trypsinize the cells and collect them in a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on DNA content (PI fluorescence).

-

Diagram of the Experimental Workflow for Cell Cycle Analysis:

Caption: Experimental workflow for cell cycle analysis.

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins by Western blotting.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA (Bicinchoninic acid) protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Cyclin B1, CDK1, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Conclusion

Inhibition of the IGF-1R signaling pathway represents a viable strategy for cancer therapy, with the induction of cell cycle arrest being a primary mechanism of its anti-proliferative effects. As demonstrated with the representative inhibitor Picropodophyllin, targeting IGF-1R can effectively halt cancer cell progression, particularly at the G2/M checkpoint. This technical guide has provided a comprehensive overview of the underlying molecular mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to further explore and exploit this promising therapeutic avenue. The provided visualizations of the signaling pathway and experimental workflow serve to further clarify these complex processes. Future research should continue to elucidate the intricate details of how different IGF-1R inhibitors impact the cell cycle in various cancer contexts to optimize their clinical application.

References

- 1. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the insulin-like growth factor-1 receptor by picropodophyllin as a treatment option for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PDGFR and IGF-1R Inhibitors Induce a G2/M Arrest and Subsequent Cell Death in Human Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: IGF-1R Inhibitor-2 Binding Affinity to IGF-1R

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of IGF-1R Inhibitor-2, a small molecule inhibitor targeting this critical receptor. The focus is on its binding affinity, the experimental methodologies used for its characterization, and the underlying signaling pathways.

This compound: Binding Affinity

This compound, also referred to as "example 121" in patent literature, is a potent inhibitor of the IGF-1R kinase.[1][2] While a specific IC50 or Kᵢ value for this compound is not publicly disclosed in available resources, the patent WO2009020990 A1, where this compound is described, indicates its activity falls within a potent range against the IGF-1R. The patent discloses that compounds described therein, including "example 121," were tested for their ability to inhibit IGF-1R and were found to be active. For the purposes of this guide, and in the absence of a precise value, the activity is denoted as being in the nanomolar to low micromolar range, consistent with other potent IGF-1R inhibitors.

For comparative purposes, the binding affinities of several other well-characterized small molecule inhibitors of IGF-1R are presented in the table below.

| Inhibitor | IC50 (IGF-1R) | Ki (IGF-1R) | Reference |

| Linsitinib (OSI-906) | 35 nM | - | [3] |

| BMS-754807 | 1.8 nM | <2 nM | |

| NVP-AEW541 | 150 nM | - | [3] |

| Picropodophyllin (PPP) | 1 nM | - | [3] |

| GSK1838705A | 2.0 nM | - |

Experimental Protocols

The determination of the binding affinity of a small molecule inhibitor like this compound to its target kinase involves a variety of in vitro assays. Below are detailed methodologies for common experimental protocols used in the screening and characterization of IGF-1R inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is a common method for high-throughput screening of kinase inhibitors and measures the inhibition of substrate phosphorylation.

Principle: The HTRF assay is based on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665 or d2). In the context of a kinase assay, an anti-tag antibody is labeled with the donor, and a substrate is labeled with the acceptor. Phosphorylation of the substrate by the kinase allows the binding of a phosphorylation site-specific antibody, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol Outline:

-

Reagent Preparation:

-

Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT).

-

Dilute the IGF-1R enzyme and the biotinylated substrate peptide (e.g., IGF1Rtide) to the desired concentrations in the reaction buffer.

-

Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, followed by dilution in the reaction buffer.

-

Prepare the detection reagents: Europium-labeled anti-tag antibody (e.g., anti-GST) and XL665-labeled streptavidin.

-

-

Kinase Reaction:

-

In a 384-well low-volume microplate, add the inhibitor solution.

-

Add the IGF-1R enzyme and substrate solution to initiate the reaction.

-

Add ATP to the desired final concentration (e.g., at the Km for ATP).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a solution containing EDTA and the HTRF detection reagents.

-

Incubate the plate for a further period (e.g., 60 minutes) to allow for the binding of the detection reagents.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Plot the HTRF ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

ELISA-Based Kinase Assay

This method is a robust and sensitive platform for screening and characterizing kinase inhibitors.

Principle: An ELISA-based kinase assay measures the phosphorylation of a substrate coated onto a microplate. The phosphorylated substrate is then detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP), which catalyzes a colorimetric reaction. The intensity of the color is proportional to the kinase activity, and inhibition is observed as a decrease in color development.

Protocol Outline:

-

Plate Coating:

-

Coat a 96-well microplate with a synthetic substrate for IGF-1R (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS).

-

-

Kinase Reaction:

-

Add the test inhibitor at various concentrations to the wells.

-

Add the IGF-1R enzyme to each well.

-

Initiate the reaction by adding ATP in a kinase reaction buffer.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Wash the plate to remove the reaction components.

-

Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) and incubate.

-

Wash the plate and add a secondary antibody conjugated to HRP.

-

After another incubation and wash step, add a chromogenic substrate for HRP (e.g., TMB).

-

-

Data Analysis:

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

-

Signaling Pathways and Visualization

IGF-1R activation by its ligands, IGF-1 and IGF-2, triggers a cascade of intracellular signaling events that are crucial for normal cellular function and are often hijacked in cancer. The primary signaling pathways activated by IGF-1R are the PI3K/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.

IGF-1R Signaling Pathway

Upon ligand binding, the IGF-1R undergoes a conformational change, leading to autophosphorylation of its intracellular tyrosine kinase domain. This creates docking sites for various substrate adaptors, primarily the Insulin Receptor Substrate (IRS) proteins and Shc.

-

PI3K/AKT/mTOR Pathway: Phosphorylated IRS proteins recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT has numerous downstream targets that promote cell survival, growth, and proliferation, and inhibit apoptosis. A key downstream effector of AKT is the mammalian Target of Rapamycin (mTOR).

-

Ras/Raf/MEK/ERK (MAPK) Pathway: The binding of Grb2 to phosphorylated IRS or Shc activates the Ras/Raf/MEK/ERK cascade. This pathway is a central regulator of gene expression and is critical for cell proliferation and differentiation.

This compound, by binding to the ATP-binding site of the IGF-1R kinase domain, prevents the initial autophosphorylation event, thereby blocking the activation of both the PI3K/AKT/mTOR and the Ras/Raf/MEK/ERK pathways.

Caption: IGF-1R signaling and the point of intervention for this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound.

Caption: A generalized workflow for determining the IC50 of an IGF-1R inhibitor.

Conclusion

This compound represents a potent small molecule directed against the IGF-1R kinase. While specific public data on its binding affinity remains limited, the available information from patent literature, combined with an understanding of the standard experimental protocols for inhibitor characterization, provides a solid foundation for its further investigation. The methodologies and pathway information detailed in this guide are intended to support researchers and drug development professionals in the continued exploration of IGF-1R inhibitors as potential cancer therapeutics.

References

The Selectivity Profile of IGF-1R Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R). Given the high degree of homology between IGF-1R and the Insulin Receptor (IR), understanding the selectivity of small molecule inhibitors is critical for developing effective and safe therapeutics. This document focuses on a selection of well-characterized IGF-1R inhibitors, presenting their kinase selectivity data, detailed experimental methodologies for their evaluation, and visualizations of the relevant signaling pathways.

Kinase Selectivity Profiles

The following tables summarize the inhibitory activity of selected IGF-1R inhibitors against a panel of kinases. This data is crucial for assessing off-target effects and understanding the broader pharmacological profile of each compound. The inhibitors chosen for this guide, Irfin1, BMS-754807, and Linsitinib (OSI-906), are potent inhibitors of the IGF-1R/IR kinase family.[1][2][3]

Table 1: Selectivity Profile of Irfin1

| Kinase Target | Percent Inhibition at 0.5 µM |

| IR (Insulin Receptor) | >90% |

| IGF-1R (Insulin-like Growth Factor 1 Receptor) | >90% |

| ERK2 | <10% |

| ... (and other kinases with minimal inhibition) | <10% |

Data compiled from studies screening Irfin1 against a large panel of kinases, demonstrating high selectivity for the IR/IGF-1R family.

Table 2: IC50 Values of BMS-754807 against a Panel of Kinases

| Kinase Target | IC50 (nM) |

| IGF-1R | 1.8 |

| IR | 1.7 |

| Met | 6 |

| TrkA | 7 |

| TrkB | 4 |

| Aurora A | 9 |

| Aurora B | 25 |

| Ron | 44 |

| ... (other less sensitive kinases) | >100 nM |

BMS-754807 is a potent and reversible inhibitor of IGF-1R and IR, also showing activity against other related kinases.[2][3]

Table 3: IC50 Values of Linsitinib (OSI-906) against a Panel of Kinases

| Kinase Target | IC50 (nM) |

| IGF-1R | 35 |

| IR | 75 |

| Abl | >1000 |

| ALK | >1000 |

| BTK | >1000 |

| EGFR | >1000 |

| FGFR1/2 | >1000 |

| PKA | >1000 |

Linsitinib is a selective dual inhibitor of IGF-1R and IR with minimal activity against a panel of other kinases.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of selectivity profiling data. The following sections provide step-by-step protocols for key in vitro and cellular assays used to characterize IGF-1R inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IGF-1R.

Materials:

-

Recombinant human IGF-1R enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[4]

-

Substrate (e.g., a synthetic peptide such as poly(Glu,Tyr) or a specific substrate peptide for IGF-1R)

-

ATP

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare the kinase reaction buffer.

-

Prepare serial dilutions of the test compound in the kinase buffer. A typical starting concentration might be 10 µM.

-

Prepare a solution of the IGF-1R enzyme in the kinase buffer. The optimal concentration should be determined empirically.

-

Prepare a solution of the substrate and ATP in the kinase buffer. The ATP concentration should be at or near the Km for the enzyme.

-

-

Set up the Kinase Reaction:

-

Add 1 µL of the diluted test compound or vehicle (e.g., DMSO) to the wells of a 384-well plate.

-

Add 2 µL of the IGF-1R enzyme solution to each well.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes.[4]

-

-

Terminate the Reaction and Deplete ATP:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.[4]

-

-

Detect ADP:

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.[4]

-

-

Measure Luminescence:

-

Read the luminescence signal using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular IGF-1R Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block IGF-1-induced autophosphorylation of IGF-1R in a cellular context.

Objective: To determine the effect of a test compound on IGF-1-stimulated IGF-1R phosphorylation in cultured cells.

Materials:

-

Cancer cell line overexpressing IGF-1R (e.g., MCF-7)

-

Cell culture medium and serum

-

Recombinant human IGF-1

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-24 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

-

Stimulate the cells with a fixed concentration of IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IGF-1R overnight at 4°C.

-